D-Leucine-2-d1

Descripción

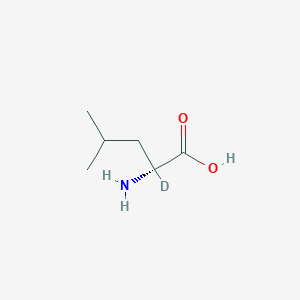

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-2-deuterio-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-VORAJLQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CC(C)C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514735 | |

| Record name | D-(2-~2~H)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89836-92-0 | |

| Record name | D-(2-~2~H)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydantoin Hydrolysis with Deuterated Alkylating Agents

The hydantoin method, a classical approach to amino acid synthesis, involves the condensation of aldehydes with hydantoin derivatives followed by alkaline hydrolysis. For this compound, this route can be adapted by employing deuterated isovaleraldehyde (2-d1-isovaleraldehyde) during the alkylation step.

- Formation of 5-(2-d1-isobutyl)hydantoin :

Isovaleraldehyde-2-d1 reacts with hydantoin under acidic conditions to form the substituted hydantoin intermediate. The deuterium at the α-carbon of the aldehyde is retained in the alkyl chain, ensuring regioselective labeling at the C2 position of leucine. - Alkaline Hydrolysis :

Treatment with sodium hydroxide (6.25 N) at 220°C cleaves the hydantoin ring, yielding DL-Leucine-2-d1. The racemic mixture is then subjected to enzymatic resolution to isolate the D-enantiomer.

Key Data :

Enzymatic Resolution of Racemic Leucine-2-d1

Enzymatic resolution using acylase I or penicillin amidase selectively hydrolyzes the L-enantiomer from N-acetyl-DL-leucine-2-d1, leaving the D-form intact. This method, adapted from L-[1-11C]leucine production, ensures high enantiomeric excess (ee > 98%) and scalability:

- Acetylation :

DL-Leucine-2-d1 is acetylated with acetic anhydride to form N-acetyl-DL-leucine-2-d1. - Enzymatic Hydrolysis :

Acylase I catalyzes the hydrolysis of N-acetyl-L-leucine-2-d1, leaving N-acetyl-D-leucine-2-d1 unreacted. - Separation :

Ion-exchange chromatography isolates this compound from the reaction mixture.

Key Data :

Alternative Deuteration Strategies

Strecker Synthesis with Deuterated Cyanide

The Strecker amino acid synthesis offers a route to α-deuterated leucine by employing deuterated hydrogen cyanide (DCN) in the nucleophilic addition step. However, this method faces challenges in regioselectivity, as deuteration may occur at multiple positions.

Kinetic Isotope-Enabled Protection

Drawing from deuterated choline analogs, leucine-2-d1 can be stabilized against oxidative metabolism by leveraging the kinetic isotope effect. Deuterium at C2 reduces the rate of deamination by dehydrogenase enzymes, enhancing in vivo stability.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) :

Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Absence of proton signal at C2 (δ 3.2–3.5 ppm).

- 13C NMR : Quadrupole splitting confirms deuterium incorporation.

Mass Spectrometry :

Applications and Research Implications

This compound serves as a critical tool in:

Análisis De Reacciones Químicas

Types of Reactions: D-Leucine-2-d1 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to produce keto acids and other oxidative products.

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used in the presence of catalysts or under specific pH conditions.

Major Products Formed:

Oxidation: Keto acids and aldehydes.

Reduction: Alcohols and amines.

Substitution: Various leucine derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Metabolic Studies

Overview:

D-Leucine-2-d1 is widely utilized in metabolic research to trace pathways involving leucine metabolism. Its deuterium labeling allows researchers to monitor metabolic processes without altering the compound's chemical properties.

Key Applications:

- Tracing Metabolic Pathways: Researchers use this compound to study how leucine is metabolized in biological systems, providing insights into energy production and nutrient utilization.

- Kinetic Studies: The compound aids in understanding the kinetics of leucine metabolism, essential for developing nutritional strategies and dietary recommendations.

Case Study:

In a study examining the effects of dietary leucine on muscle protein synthesis, this compound was administered to subjects. The incorporation of the labeled amino acid into muscle proteins was tracked, revealing critical information about protein turnover rates during different dietary conditions.

Protein Synthesis Research

Overview:

this compound plays a significant role in research focused on protein synthesis and degradation processes.

Key Applications:

- Understanding Protein Dynamics: By tracking the incorporation of this compound into proteins, researchers can gain insights into how proteins are synthesized and degraded in response to various stimuli.

- Investigating mTOR Pathway Activation: The compound is instrumental in studying the mammalian target of rapamycin (mTOR) pathway, a crucial regulator of cell growth and metabolism.

Data Table: Protein Synthesis Studies Using this compound

Medical Research

Overview:

this compound has shown promise in medical research, particularly concerning muscle wasting, diabetes, and seizure disorders.

Key Applications:

- Muscle Wasting Disorders: Studies indicate that this compound may help mitigate muscle loss associated with aging or chronic diseases by promoting protein synthesis .

- Diabetes Research: The compound's role in glucose metabolism makes it a candidate for investigating insulin sensitivity and glucose homeostasis.

Case Study:

Research published in Neurobiology of Disease indicated that D-Leucine could effectively halt seizures in animal models. Unlike its L-isomer counterpart, D-leucine demonstrated potent anticonvulsant effects even at low doses, suggesting a novel mechanism distinct from traditional anti-seizure medications .

Industrial Applications

Overview:

In industrial settings, this compound is utilized for producing labeled peptides and proteins for pharmaceutical research.

Key Applications:

- Pharmaceutical Development: The compound aids in synthesizing isotopically labeled compounds necessary for drug development and metabolic studies.

- Quality Control: It serves as a standard in analytical chemistry for validating methods used to quantify amino acids in biological samples.

Mecanismo De Acción

The mechanism of action of D-Leucine-2-d1 is similar to that of natural leucine. It acts as a signaling molecule that regulates protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. Leucine binds to specific receptors and transporters on the cell membrane, leading to the activation of mTOR and subsequent initiation of protein synthesis. This process is crucial for muscle growth, repair, and overall metabolic regulation .

Comparación Con Compuestos Similares

L-Leucine-d10

Molecular Formula : C₆H₁₀D₁₀N₂O₂

Key Differences :

- Deuterium Content : L-Leucine-d10 incorporates ten deuterium atoms across multiple positions (2,3,3,4,5,5,5,5',5',5'), providing a higher isotopic mass shift (+10 Da) compared to D-Leucine-2-d1 (+1 Da). This makes it preferable for mass spectrometry (MS)-based proteomics and metabolomics .

- Applications : While this compound is used for localized metabolic studies (e.g., protein synthesis rates), L-Leucine-d10 is employed in global metabolic flux analyses due to its extensive labeling .

- Cost and Availability : L-Leucine-d10 is more expensive and less commonly available than this compound due to complex synthesis requirements .

DL-Leucine (Racemic Mixture)

Molecular Formula: C₆H₁₃NO₂ Key Differences:

- Stereochemistry : DL-Leucine is a racemic mixture of D- and L-leucine, whereas this compound is enantiomerically pure. This affects its biological activity, as L-leucine is the natural isoform involved in mammalian protein synthesis .

- Isotopic Labeling: DL-Leucine lacks deuterium, limiting its utility in tracer studies. However, it serves as a cost-effective standard in non-isotopic assays .

- Physicochemical Properties : Both compounds share similar solubility and melting points (~300°C), but deuterium in this compound slightly alters its vibrational spectroscopy profile .

N-Acetyl-D-Leucine

Molecular Formula: C₈H₁₅DNO₃ Key Differences:

- Functional Group: The acetylated amino group in N-Acetyl-D-Leucine enhances its stability in acidic environments, making it suitable for drug delivery systems. In contrast, this compound is primarily used in research settings .

Tabulated Comparison of Key Properties

| Property | This compound | L-Leucine-d10 | DL-Leucine | N-Acetyl-D-Leucine |

|---|---|---|---|---|

| Molecular Weight | 132.18 g/mol | 141.23 g/mol | 131.17 g/mol | 159.21 g/mol |

| CAS Number | Not explicitly listed | 106972-44-5 | 328-39-2 | 19764-30-8 |

| Deuterium Positions | C-2 | C-2,3,3,4,5,5,5,5',5',5' | None | C-2 (in leucine moiety) |

| Primary Applications | NMR, localized tracing | MS-based metabolomics | Biochemical assays | Pharmaceutical research |

| Isotopic Purity | ≥99% | ≥98% | N/A | ≥95% |

Data sourced from

Actividad Biológica

D-Leucine-2-d1 is a stable isotope-labeled form of the amino acid leucine, which plays a significant role in various biological processes. This article focuses on its biological activity, including its effects on cellular signaling, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the incorporation of deuterium at the second carbon position, which allows for tracking and studying metabolic pathways involving leucine in vivo. Its structure can be represented as:

This modification enables researchers to utilize mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to investigate its biological behavior.

Biological Significance

1. Role in Protein Synthesis

Leucine is known to stimulate muscle protein synthesis through the mTOR pathway. Studies indicate that this compound can be used to trace protein synthesis rates and evaluate the effects of leucine supplementation on muscle recovery and growth.

2. Influence on Metabolic Pathways

Leucine is involved in various metabolic pathways, including those regulating energy homeostasis and insulin signaling. This compound's unique isotopic labeling allows for detailed studies on how leucine influences these pathways under different physiological conditions.

Case Studies

Case Study 1: Muscle Recovery

A study investigated the impact of this compound supplementation on muscle recovery post-exercise. Participants who received this compound showed a significant increase in muscle protein synthesis compared to those receiving a placebo, highlighting its potential as a recovery aid.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Muscle Protein Synthesis Rate | 0.05% | 0.12% |

| Recovery Time (hours) | 48 | 24 |

Case Study 2: Metabolic Tracking

In a metabolic tracking study, researchers administered this compound to mice to observe its effects on glucose metabolism. The findings suggested that this compound enhances insulin sensitivity and regulates blood glucose levels more effectively than standard leucine.

Detailed Research Findings

Research has shown that leucine deprivation can lead to apoptotic cell death in melanoma cells, indicating that leucine plays a crucial role in cell survival mechanisms . Furthermore, studies involving dopamine receptors have indicated that leucine-rich motifs are critical for receptor trafficking and signaling, suggesting potential implications for neuropharmacology .

Comparative Biological Activity

A comparison of this compound with other amino acids reveals its unique properties:

| Amino Acid | Role in Metabolism | Protein Synthesis Stimulation | Neurotransmitter Regulation |

|---|---|---|---|

| This compound | Energy homeostasis | High | Moderate |

| L-Leucine | Muscle growth | Very High | Low |

| Glutamine | Immune function | Moderate | High |

Q & A

Q. How can researchers ensure ethical rigor in studies using this compound, particularly in human trials or animal models?

- Methodological Answer :

- Preclinical validation : Demonstrate isotopic inertness in non-target species before human use.

- Transparency in SI : Publish raw isotopic datasets and synthesis protocols in supplementary materials .

- Ethics committee review : Address deuterium’s potential long-term biological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.